Hydroxyurea

Catalog No.
S530236
CAS No.
127-07-1
M.F
CH4N2O2
M. Wt
76.055 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyurea

CAS Number

127-07-1

Product Name

Hydroxyurea

IUPAC Name

hydroxyurea

Molecular Formula

CH4N2O2

Molecular Weight

76.055 g/mol

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)

InChI Key

VSNHCAURESNICA-UHFFFAOYSA-N

SMILES

C(=O)(N)NO

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
1000000 mg/L (at 25 °C)
13.15 M
Freely soluble in water /1.0X10+6 mg/L at 25 °C/
Freely soluble in hot alcohol
Very soluble in water... insoluble in ethanol and benzene
2.69e+02 g/L

Synonyms

Biosupressin; Carbamoyl oxime; Droxia; Hydroxycarbamide

Canonical SMILES

C(=O)(N)NO

Description

The exact mass of the compound Hydroxyurea is 76.0273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)1000000 mg/l (at 25 °c)13.15 mfreely soluble in water /1.0x10+6 mg/l at 25 °c/freely soluble in hot alcoholvery soluble in water... insoluble in ethanol and benzene2.69e+02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757072. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Sickle Cell Disease (SCD)

Hydroxyurea is a well-established therapy for SCD, a genetic blood disorder characterized by abnormal sickle-shaped red blood cells []. These cells can obstruct blood flow, leading to pain, organ damage, and other complications. Hydroxyurea works by increasing the production of fetal hemoglobin (HbF) in red blood cells []. HbF is a type of hemoglobin present in the fetus that has a higher affinity for oxygen than adult hemoglobin (HbS) found in sickle cells. This increase in HbF helps prevent sickling of red blood cells, thereby reducing disease severity []. Numerous clinical trials have documented the benefits of hydroxyurea in SCD patients, including reduced episodes of pain, acute chest syndrome, and the need for blood transfusions [].

Cancer Research

Hydroxyurea is also used as a chemotherapeutic agent in the treatment of various cancers, including chronic myeloid leukemia (CML) and head and neck cancers []. It acts by inhibiting the synthesis of DNA, thereby stopping the uncontrolled growth of cancer cells []. Hydroxyurea is often used in combination with other chemotherapy drugs to improve treatment efficacy [].

Studying Cell Proliferation and Differentiation

Due to its ability to inhibit DNA synthesis, hydroxyurea is a valuable tool for studying cell proliferation and differentiation in various biological research areas []. Researchers can use hydroxyurea to synchronize cell cultures at specific stages of the cell cycle, allowing for a more focused investigation of cellular processes [].

Investigation of DNA Repair Mechanisms

Hydroxyurea can induce DNA damage, making it a useful agent for studying DNA repair mechanisms in cells []. Researchers can expose cells to hydroxyurea and then analyze how they repair the induced damage, providing insights into cellular responses to DNA stress [].

Hydroxyurea, also known as hydroxycarbamide, is a monohydroxyl-substituted urea with the chemical formula CH4N2O2\text{CH}_4\text{N}_2\text{O}_2. It appears as a white, odorless crystalline powder and is highly soluble in water. Initially synthesized in the 1860s, its potential as a therapeutic agent was recognized in the 20th century, particularly for its role in inhibiting DNA synthesis by targeting ribonucleotide reductase, an enzyme crucial for converting ribonucleotides into deoxyribonucleotides .

In Cancer Treatment

Hydroxyurea acts as an antimetabolite, interfering with DNA synthesis in rapidly dividing cells []. It disrupts the production of deoxyribonucleotides, the building blocks of DNA, thereby hindering cancer cell growth [].

In Sickle Cell Disease

Hydroxyurea increases the production of fetal hemoglobin (HbF) in red blood cells []. HbF is more flexible than adult hemoglobin and reduces the sickling of red blood cells, a hallmark of sickle cell disease. This helps prevent painful crises associated with the condition [].

  • Toxicity: Hydroxyurea can cause bone marrow suppression, leading to decreased blood cell counts. Regular monitoring of blood counts is crucial during treatment.
  • Mutagenicity: Hydroxyurea may have mutagenic potential, meaning it can cause genetic mutations. This necessitates caution, particularly in long-term use.
  • Teratogenicity: Hydroxyurea can be harmful to developing fetuses; pregnancy should be avoided during treatment.
. Notable methods include:

  • Reaction of Calcium Cyanate with Hydroxylamine Nitrate: This method involves mixing calcium cyanate with hydroxylamine nitrate in absolute ethanol.
  • Reaction of Potassium Cyanate and Hydroxylamine Hydrochloride: Conducted in an aqueous solution, this reaction also yields hydroxyurea.
  • Quaternary Ammonium Anion Exchange: A patented method involves converting a quaternary ammonium anion exchange resin from chloride to cyanate form, followed by reaction with hydroxylamine hydrochloride .

The synthesis pathways highlight hydroxyurea's versatility and the various conditions under which it can be produced.

Hydroxyurea exhibits significant biological activity primarily through its role as an antineoplastic agent. It works by inhibiting ribonucleotide reductase, leading to reduced deoxyribonucleotide levels and ultimately causing cell cycle arrest at the G1/S phase. This action disrupts DNA replication in rapidly dividing cells, making it effective against various cancers, including leukemias and solid tumors . Additionally, hydroxyurea has been shown to increase fetal hemoglobin levels in patients with sickle cell anemia, thereby reducing the frequency of painful crises .

The synthesis of hydroxyurea has evolved since its initial discovery. The primary methods include:

  • Calcium Cyanate and Hydroxylamine Nitrate Reaction: A straightforward approach yielding high purity.
  • Potassium Cyanate and Hydroxylamine Hydrochloride Reaction: Effective in aqueous environments.
  • Anion Exchange Resin Method: A more complex but innovative technique that enhances yield and purity .

These methods reflect hydroxyurea's adaptability for pharmaceutical applications.

Hydroxyurea is utilized in various medical contexts:

  • Cancer Treatment: Employed as a monotherapy or in combination with other chemotherapeutic agents for resistant leukemias and solid tumors.
  • Sickle Cell Anemia: Increases fetal hemoglobin levels, reducing complications associated with the disease.
  • Chronic Myeloproliferative Disorders: Used to manage conditions like polycythemia vera and essential thrombocythemia.
  • Psoriasis Treatment: Although off-label, hydroxyurea has demonstrated efficacy in managing severe psoriasis cases .

These applications underscore hydroxyurea's significance in both oncology and hematology.

Hydroxyurea interacts with various biological pathways:

  • Ribonucleotide Reductase Inhibition: This primary mechanism leads to decreased DNA synthesis.
  • Synergistic Effects with Radiation Therapy: Hydroxyurea enhances the effectiveness of radiation treatment by keeping cells in a radiosensitive phase of the cell cycle.
  • Nitric Oxide Production: Recent studies suggest that hydroxyurea may stimulate nitric oxide production, contributing to its therapeutic effects in sickle cell disease by promoting vasodilation and improving blood flow .

These interactions highlight hydroxyurea's multifaceted role in therapeutic settings.

Similar Compounds

Several compounds share structural or functional similarities with hydroxyurea:

Compound NameSimilaritiesUnique Features
AzacitidineAntimetabolite; inhibits DNA synthesisIncorporates into RNA; used for myelodysplastic syndromes
DecitabineInhibits DNA methylation; antitumor activityPrimarily affects DNA methylation processes
GemcitabineAntimetabolite; inhibits DNA synthesisNucleoside analogue; used for solid tumors
CytarabineAntimetabolite; affects DNA synthesisPrimarily used for leukemias; different mechanism of action

Hydroxyurea's uniqueness lies in its dual role as both an antineoplastic agent and a treatment for sickle cell disease, distinguishing it from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992)
Solid

Color/Form

Needles from alcohol
White, crystalline powder
Needles from ethanol, crystals in 2 forms

XLogP3

-1.8

Exact Mass

76.0273

Boiling Point

Decomposes (NTP, 1992)
Decomposes

LogP

-1.8
-1.8 (LogP)
log Kow = -1.80
-1.6

Appearance

Solid powder

Melting Point

291 to 295 °F (decomposes) (NTP, 1992)
133-136
141.0 °C
141 °C
142-146°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X6Q56QN5QC

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Hydroxyurea is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For management of melanoma, resistant chronic myelocytic leukemia, and recurrent, metastatic, or inoperable carcinoma of the ovary and Sickle-cell anemia.
Siklos is indicated for the prevention of recurrent painful vaso-occlusive crises including acute chest syndrome in paediatric and adult patients suffering from symptomatic sickle-cell syndrome.
Prevention of vaso-occlusive complications of sickle cell disease in patients over 2 years of age

Livertox Summary

Hydroxyurea is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. Hydroxyurea is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Hydroxyurea
US Brand Name(s): Droxia
Hydrea
FDA Approval: Yes
Hydroxyurea is approved to treat: Chronic myelogenous leukemia that is refractory (does not respond to treatment).
Squamous cell carcinoma of the head and neck (excluding the lip) that is locally advanced. It is used with chemoradiation.
The use of hydroxyurea to treat cancer is approved for the Hydrea brand. Hydroxyurea is also approved to treat sickle cell anemia. This use is approved for the Droxia brand. Hydroxyurea is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

Antineoplastic Agents; Antisickling Agents; Enzyme Inhibitors; Nucleic Acid Synthesis Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Hydroxyurea is included in the database.
Hydroxyurea Capsules USP are indicated for the treatment of: Resistant chronic myeloid leukemia. Locally advanced squamous cell carcinomas of the head and neck (excluding the lip) in combination with chemoradiation. /Included in US product label/
Hydroxyurea has been used in the treatment of psoriasis and is reportedly beneficial in the treatment of hypereosinophilic syndrome that does not respond to corticosteroid therapy. /NOT included in US product label/
Hydroxyurea is used in the palliative treatment of sickle cell anemia generally in patients with recurrent moderate to severe painful crises occurring on at least 3 occasions during the preceding 12 months and is designated an orphan drug by the US Food and Drug Administration for this use. /Included in US product label/
Hydroxyurea has been used in the palliative treatment of polycythemia vera, including use as an adjunct to intermittent phlebotomy. /NOT included in US product label/
Because the results of randomized trials have shown inconclusive benefit and serious, including fatal, toxicity, the use of hydroxyurea as an adjunct to antiretroviral therapy for HIV infection is not recommended. Hydroxyurea has been used investigationally as an adjunct to certain antiretroviral drug regimens to enhance antiretroviral activity in the treatment of HIV infection. Early data reporting efficacy of hydroxyurea for this use was derived mostly from uncontrolled studies involving short-term follow-up of small numbers of patients, many of whom had early-stage HIV infection and were treatment-naive; limited data were available from controlled clinical trials. Further study in randomized trials has not clearly demonstrated the benefit of hydroxyurea as an adjunct to HIV therapy. Because of a lack of data from large, randomized, multicenter clinical trials and the potential for serious, sometimes fatal, toxicity, the use of hydroxyurea as a component of combination therapy for HIV infection is not recommended.
Hydroxyurea has been used for the treatment of cervical cancer; however, other agents are considered more effective for the treatment of this neoplasm. /NOT included in US product label/
Although hydroxyurea also is labeled for use in the treatment of melanoma and recurrent, metastatic, or inoperable ovarian cancer, other agents are preferred for the treatment of these neoplasms. /Included in US product label/
EXPL Although hemoglobin SC (HbSC) disease is usually considered less severe than sickle cell anemia (SCA), which includes HbSS and HbS/beta(0) -thalassemia genotypes, many patients with HbSC experience severe disease complications, including vaso-occlusive pain, acute chest syndrome, avascular necrosis, retinopathy, and poor quality of life. Fully 20 years after the clinical and laboratory efficacy of hydroxyurea was proven in adult SCA patients, the safety and utility of hydroxyurea treatment for HbSC patients remain unclear. Recent NHLBI evidence-based guidelines highlight this as a critical knowledge gap, noting HbSC accounts for approximately 30% of sickle cell patients within the United States. To date, only 5 publications have reported short-term, incomplete, or conflicting laboratory and clinical outcomes of hydroxyurea treatment in a total of 71 adults and children with HbSC. We now report on a cohort of 133 adult and pediatric HbSC patients who received hydroxyurea, typically for recurrent vaso-occlusive pain. Hydroxyurea treatment was associated with a stable hemoglobin concentration; increased fetal hemoglobin (HbF) and mean corpuscular volume (MCV); and reduced white blood cell count (WBC), absolute neutrophil count (ANC), and absolute reticulocyte count (ARC). Reversible cytopenias occurred in 22% of patients, primarily neutropenia and thrombocytopenia. Painful events were reduced with hydroxyurea, more in patients >15 years old. These multicenter data support the safety and potentially salutary effects of hydroxyurea treatment for HbSC disease; however, a multicenter, placebo-controlled, Phase 3 clinical trial is needed to determine if hydroxyurea therapy has efficacy for patients with HbSC disease.
The co-existence of thalassaemia major and chronic myeloid leukemia (CML) is a very rare event. We report a 32-year-old man with thalassaemia major whose progressively increasing leukocytosis and thrombocytosis led to the diagnosis of CML confirmed by the characteristic t(9;22)(q34;q11) chromosomal translocation and the bcr-abl (b3a2) DNA fusion. The patient was treated with hydroxyurea and anagrelide. This combination resulted in the satisfactory control of both the white blood cell and platelet counts, which has continued over the past 14 months with no major side-effects, albeit with no molecular response. The administration of hydroxyurea was also associated with a significant HbF increase.
MEDICATION (VET): Hydroxyurea may be useful in the treatment of polycythemia vera, mast cell tumors, and leukemias in dogs and cats. ... It has also been used to treat dogs with chronic myelogenous leukemia no longer responsive to busulfan. Hydroxyurea, potentially, may be of benefit in the treatment of feline hypereosinophilic syndrome and in the adjunctive treatment of canine meningiomas. It can also be used in dogs for the adjunctive medical treatment (to reduce hematocrit) of right to left shunting patent ductus arteriosus or tetralogy of Fallot.

Pharmacology

Hydroxyurea has dose-dependent synergistic activity with cisplatin in vitro. In vivo Hydroxyurea showed activity in combination with cisplatin against the LX-1 and CALU-6 human lung xenografts, but minimal activity was seen with the NCI-H460 or NCI-H520 xenografts. Hydroxyurea was synergistic with cisplatin in the Lewis lung murine xenograft. Sequential exposure to Hydroxyurea 4 hours before cisplatin produced the greatest interaction.
Hydroxyurea is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. Hydroxyurea selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)

MeSH Pharmacological Classification

Antisickling Agents

ATC Code

L01XX05
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX05 - Hydroxycarbamide

Mechanism of Action

Hydroxyurea is converted to a free radical nitroxide (NO) in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replicase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea also increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia. Levels of fetal hemoglobin increase in response to activation of soluble guanylyl cyclase (sGC) by hydroxyurea-derived NO.
The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA.
Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy.
Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders.
Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes.
Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Ribonucleoside-diphosphate reductase [EC:1.17.4.1]
RRM2 [HSA:6241] [KO:K10808]

Vapor Pressure

2.43X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

127-07-1
8029-68-3

Wikipedia

Hydroxycarbamide

FDA Medication Guides

Droxia
Hydroxyurea
CAPSULE;ORAL
BRISTOL MYERS SQUIBB
07/22/2019
Siklos
TABLET;ORAL
ADDMEDICA SAS
12/07/2021

Drug Warnings

Hydroxyurea is a highly toxic drug with a low therapeutic index, and a therapeutic response is not likely to occur without some evidence of toxicity. Hydroxyurea therapy may be complicated by severe, sometimes life-threatening or fatal, adverse effects. The drug must be used only under constant supervision by clinicians experienced in therapy with cytotoxic agents or the use of this agent for sickle cell anemia.
Hydroxyurea should be admin with caution to patients who have recently received other cytotoxic drugs or irradiation therapy, since bone marrow depression is likely in these patients. In addition, an exacerbation of post-irradiation erythema may occur.
Hepatotoxicity, in some cases resulting in fatal hepatic failure, has been reported in patients with HIV infection receiving hydroxyurea in combination with antiretroviral agents. Fatal hepatotoxicity occurred most frequently in patients receiving combination therapy with hydroxyurea, didanosine, and stavudine. Elevation of serum concentrations of hepatic enzymes has been reported in patients receiving hydroxyurea.
Cutaneous vasculitic toxicities, including vasculitic ulcerations and gangrene, have occurred in patients receiving hydroxyurea for myeloproliferative disorders, particularly in patients who have received or who are receiving interferon therapy.
For more Drug Warnings (Complete) data for HYDROXYUREA (37 total), please visit the HSDB record page.

Biological Half Life

3-4 hours
The half-time of hydroxyurea is short, with an initial half-time of 0.63 hr after intravenous administration and 1.78 hr after oral administration and a terminal half-time of 3.32 hr after oral administration and 3.39 hr after intravenous administration /to humans/.
The half-time of hydroxyurea in rats given 137 mg/kg bw per day intraperitoneally on days 9-12 of gestation was 15 min in the dams and 85 min in the embryos. In rhesus monkeys given 100 mg/kg bw per day intravenously on days 23-32 of gestation, the half-time was 120 min after the last injection in the mothers and 265 min in their fetuses.

Use Classification

Human drugs -> Siklos -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Xromi -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antimicrobial

Methods of Manufacturing

By interaction of hydroxylamine hydrochloride and potassium cyanide.

General Manufacturing Information

Ichthammol: ACTIVE

Analytic Laboratory Methods

Analyte: hydroxyurea; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: hydroxyurea; matrix: chemical purity; procedure: liquid chromatography with detection at 214 nm and comparison to standards
Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: liquid chromatography with detection at 214 nm and comparison to standards (chemical purity)

Clinical Laboratory Methods

Determination by high performance liquid chromatography of hydroxyurea in human plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Moisture sensitive. Keep in a dry place.
Store at 20 deg to 25 °C (68 deg to 77 °F)

Interactions

The purpose of this analysis is to investigate if the combination of didanosine and stauvudine, with or without hydroxyurea, has a higher incidence of neuropathy than a single drug regimen. Data were obtained from patients followed longitudinally by the Johns Hopkins AIDS Services. Incidence rates of development of neuropathy were calculated for each of five regimens: didanosine (+/- hydroxyurea), didanosine + stauvudine (+/- hydroxyurea), and stauvudine. Cox proportional hazard regression was used to compare the relative risk of neuropathy for each regimen adjusting for CD4 cell count, other drugs received, and time on therapy. A total of 1116 patients received at least one of the five regimens. There were 117 cases of neuropathy. The crude incidence rate of neuropathy ranged from 6.8 cases per 100 person-years for didanosine to 28.6 cases per 100 person-years for didanosine + stauvudine + hydroxyurea. Compared with didanosine alone, and adjusting for CD4 cell counts and other variables, the relative risk of neuropathy was 1.39 [95% confidence interval (CI): 0.84-2.32] for stauvudine alone, 2.35 (95% CI: 0.69-8.07) for didanosine + hydroxyurea, 3.50 (95% CI: 1.81-6.77) for didanosine + stauvudine, and 7.80 (95% CI: 3.92-15.5) for didanosine + stauvudine + hydroxyurea. Based on the data, the risk of neuropathy is additive or even synergistic for didanosine + stauvudine + hydroxyurea compared with didanosine or stauvudine alone. The combination of didanosine + stauvudine also increases the risk of neuropathy but less than when hydroxyurea is included.
Concomitant therapy with hydroxyurea and other myelosuppressive agents or radiation therapy may increase the likelihood of bone marrow depression or other adverse effects, and dosage adjustment may be required.
Because hydroxyurea therapy may cause increased serum uric acid concentrations, dosage adjustment of uricosuric medication may be required.
The antitumor activity of hydroxyurea can be potentiated by the addition of iron-chelating agents and prevented by the addition of Fe2+ to the medium.
For more Interactions (Complete) data for HYDROXYUREA (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Age-related prescription medication utilization for the -management of sickle cell disease among Texas Medicaid patients

Nidhi Shukla, Jamie C Barner, Kenneth A Lawson, Karen L Rascati
PMID: 34533824   DOI: 10.5055/jom.2021.0662

Abstract

Sickle cell disease (SCD) is associated with recurrent complications and healthcare burden. Although SCD management guidelines differ based on age groups, little is known regarding actual utilization of preventative (hydroxyurea) and palliative therapies (opioid and nonopioid analgesics) to manage complications. This study assessed whether there were agerelated differences in SCD index therapy type and SCD-related medication utilization.
Texas Medicaid prescription claims from September 1, 2011 to August 31, 2016 were retrospectively analyzed for SCD patients aged 2-63 years who received one or more SCD-related medications (hydroxyurea, opioid, or nonopioid analgesics).
The primary outcomes were SCD index drug type and medication utilization: hydroxyurea adherence, and days' supply of opioid, and nonopioid analgesics. Chi-square, analysis of variance, and Kruskal-Wallis tests were used.
Index therapy percentages for included patients (N = 2,339) were the following: opioids (45.7 percent), nonopioids (36.6 percent), dual therapy-opioids and nonopioids (11.2 percent), and hydroxyurea (6.5 percent), and they differed by age-groups (χ
= 243.0, p < 0.0001). Hydroxyurea as index therapy was higher among children (2-12:9.1 percent) compared to adults (26-40:3.7 percent; 41-63:2.9 percent). Opioids as index therapy were higher among adults (18-25:48.0 percent; 26-40:54.9 percent; 41-63:65.2 percent) compared to children (2-12:36.6 percent). Mean hydroxyurea adherence was higher (p < 0.0001) for younger ages, and opioid days' supply was higher for older ages.
Texas Medicaid SCD patients had low hydroxyurea utilization and adherence across all age groups. Interventions to increase the use of hydroxyurea and newer preventative therapies could result in better management of SCD-related complications and reduce the frequency of pain crises, which may reduce the need for opioid use.


The Effects of Treatment with Blood Transfusion, Iron Chelation and Hydroxyurea on Puberty, Growth and Spermatogenesis in Sickle Cell Disease (SCD): A short update

Ashraf T Soliman, Nada Alaaraj, Mohamed Yassin
PMID: 34487059   DOI: 10.23750/abm.v92i4.11917

Abstract

Sickle cell disease (SCD) is traditionally associated with growth failure and delayed puberty. Wasting and stunting are still prevalent in children and adolescents with SCD, especially in developing countries. In addition, sperm abnormalities are frequent in males with SCD, with high rates of low sperm density, low sperm counts, poor motility, and increased abnormal morphology. Severe anemia, vaso-occlusive attacks with ischemic injury to different organs including the pituitary gland and testis, and nutritional factors are incriminated in the pathogenesis of defective growth, puberty, and spermatogenesis. There is great phenotypic variability among patients with SCD. The variability in the clinical severity of SCA can partly be explained by genetic modifiers, including HbF level and co-inheritance of α-thalassemia. In the past, severe disease led to early mortality. Advancements in treatment have allowed patients with SCD to have a longer and better quality of life. For most patients, the mainstays of treatment are preventive and supportive. For those with severe SCD, three major therapeutic options are currently available: erythrocyte transfusion or exchange, hydroxyurea, and hematopoietic stem cell transplantation. In this mini-review, the authors tried to recognize, delineate, and update knowledge on abnormalities due to SCD from those created by the use of different treatment modalities.


Diagnosis and management of neutrophilic myeloid neoplasms

Matthew Schwede, Jason Gotlib, William Shomali
PMID: 34236344   DOI:

Abstract

Chronic neutrophilia is commonly seen with persistent infections, inflammatory disorders, smoking, solid tumors, and specific medications. However, after reactive causes have been excluded, a workup for primary (clonal) neutrophilic disorders, such as myeloproliferative neoplasms (MPNs) and myelodysplastic/myeloproliferative overlap syndromes, should be pursued. Except for chronic myeloid leukemia, which is defined by the presence of the Philadelphia (Ph) chromosome, and the classic Ph chromosome-negative MPNs (polycythemia vera, essential thrombocythemia, and primary myelofibrosis), clonal neutrophilic neoplasms historically have been challenging to diagnose and classify. The 2016 revised World Health Organization classification of these disorders has been based mainly on clinicopathologic features. However, recent discoveries of the molecular alterations underlying these disorders have served to supplement our knowledge of their morphologic and clinical features, opening new therapeutic avenues. In this review, we discuss the diagnostic approach, prognostic features, and treatments of neutrophilic myeloid neoplasms, with a focus on chronic neutrophilic leukemia, atypical chronic myeloid leukemia, and chronic myelomonocytic leukemia.


Hydroxyurea-induced genital ulcers and erosions: Two case reports

Amy E Blum, William G Tsiaras, Jacqueline M Kemp
PMID: 34147315   DOI: 10.1016/j.jtv.2021.06.001

Abstract

Hydroxyurea is a chemotherapeutic agent used for myeloproliferative disorders and sickle cell anemia that is well known to cause painful mucocutaneous ulcers, typically involving the legs or mouth. However, genital ulcerations due to hydroxyurea therapy are a rare, and likely underrecognized, adverse effect with only a few cases reported in the literature to date. Ulcers of the lower legs caused by hydroxyurea are associated with a diagnostic delay, and this is likely exacerbated in cases of genital ulceration due to a lack of awareness. Herein we present two cases of painful genital ulceration in patients on hydroxyurea therapy. In the first Case, an 87 year-old male with polycythemia vera developed an ulcer on the scrotum, which was assessed initially through virtual visits during the COVID-19 pandemic, and was refractory to topical and oral antibiotic treatments. The second case was a 79 year-old male with essential thrombocythemia and a history of persistent leg ulcers who developed erosions of the glans penis. Both patients experienced complete resolution within weeks of discontinuing hydroxyurea therapy. In conclusion, genital ulcers and erosions induced by hydroxyrea may be underrecognized in clinical practice, but if identified, withdrawal of hydroxyurea leads to quick resolution of these lesions and the associated pain.


[Chronic-phase chronic myeloid leukemia with intracranial hemorrhage complicated with tumor lysis syndrome]

Chigusa Oyama, Yuki Arakawa, Yuhachi Ikeda, Takahiro Aoki, Yasuo Kubota, Kiyotaka Isobe, Makiko Mori, Jun Kurihara, Katsuyoshi Koh
PMID: 34108312   DOI: 10.11406/rinketsu.62.346

Abstract

A 14-year-old male with autism was admitted to our hospital owing to altered consciousness and gait disturbance. Blood tests showed a white blood cell (WBC) count of 728,600/µl, and brain computed tomography revealed intracranial hemorrhage and a midline shift of the brain. The chronic phase of chronic myeloid leukemia (CML) was confirmed as per bone marrow aspiration findings. The patient underwent emergency craniotomy for hematoma removal, and he subsequently received hydroxyurea and rasburicase combination therapy. However, he developed tumor lysis syndrome (TLS) and died on the second day of hospitalization. Histopathological examination of autopsy specimens did not reveal any condition that could account for his death other than CML. Several reports have described intracranial hemorrhage during the accelerated phase or blast crisis of CML, but few have described this complication during the chronic phase. TLS concomitant with CML in the chronic phase or following hydroxyurea (an inhibitor of DNA synthesis) administration is rare. It is essential for clinicians to be aware that patients with chronic phase CML and high WBC counts may develop TLS, following the administration of hydroxyurea alone. In addition, extreme caution is warranted in severe cases accompanied by intracranial hemorrhage.


Immune responses and therapeutic challenges in paediatric patients with new-onset acute myeloid leukaemia and concomitant COVID-19

Pratik A Patel, Stacey A Lapp, Gabrielle Grubbs, Venkata V Edara, Christina A Rostad, Claire L Stokes, Melinda G Pauly, Evan J Anderson, Anne Piantadosi, Mehul S Suthar, Surender Khurana, Himalee S Sabnis
PMID: 34096051   DOI: 10.1111/bjh.17517

Abstract




Polycythemia Vera: Rapid Evidence Review

Steven Fox, Leslie Griffin, Dominique Robinson Harris
PMID: 34060791   DOI:

Abstract

Polycythemia vera is one of three stem-cell-derived myeloid malignancies commonly known as myeloproliferative neoplasms. It is characterized by erythrocytosis, often with associated leukocytosis and thrombocytosis. It has a significant negative impact on overall mortality and morbidity in the form of arterial and venous clots, symptoms of fatigue and pruritus, and conversion to leukemia and myelofibrosis. The World Health Organization's major diagnostic criteria include an elevated hemoglobin or hematocrit level, abnormal results on bone marrow biopsy, and presence of the Janus kinase 2 genetic mutation, which is present in approximately 98% of cases. The only minor criterion is a subnormal erythropoietin level, which helps differentiate polycythemia vera from common causes of secondary erythrocytosis such as smoking, sleep apnea, and testosterone use. First-line treatments, such as low-dose aspirin and goal-directed phlebotomy to a hematocrit level of less than 45% to reduce thrombotic events, improve quality of life and prolong survival. When indicated, cytoreductive therapy, primarily with hydroxyurea, can be added with consideration of second-line agents such as pegylated interferon-alfa, busulfan, and ruxolitinib, depending on the clinical scenario. Smoking cessation and cardiometabolic disease are modifiable risk factors that should be addressed to reduce the risk of thrombosis. Currently, no medications have been shown to cure the disease or to reduce the risk of conversion to leukemia and myelofibrosis.


Stroke and stroke prevention in sickle cell anemia in developed and selected developing countries

Pallab Bhattacharya, Deepaneeta Sarmah, Kunjan R Dave, Avirag Goswami, Mitsuyoshi Watanabe, Xin Wang, Kiran Kalia, Nikolaus Plesnila, Dileep R Yavagal, Ofelia Alvarez
PMID: 34077859   DOI: 10.1016/j.jns.2021.117510

Abstract

This comprehensive review provides an insight into the pathophysiology, epidemiology, evaluation, and treatment of sickle cell anemia (SCA)-related stroke in developed and developing countries. Vascular injury, hypercoagulability and vaso-occlusion play a role in the pathophysiology of stroke in SCA. Transcranial Doppler ultrasound (TCD) has lowered the incidence of ischemic stroke from 11% to 1% as TCD identifies children who are at risk for stroke, providing opportunities for interventions to reduce this risk. Whereas blood exchange is indicated in acute stroke, chronic transfusions (either simple or exchange on a monthly basis) are used for primary as well as secondary stroke prevention in developed countries. Children with abnormally high TCD velocities (≥ 200 cm/s) are at high risk of stroke and might benefit from hydroxyurea or hydroxycarbamide (HU) after a period of a successful transition from chronic transfusions. Hematopoietic stem cell transplant presents a cure for SCA. Gene therapy is currently investigated and may be offered to patients with SCA who had a stroke or who are at high risk of stroke if proven efficacious and safe. However, gene therapy is not likely to be implemented in low-income countries due to cost. Alternatively, HU is utilized for primary and secondary stroke prevention in developing countries. Further expansion of TCD implementation should be a priority in those settings.


Replication catastrophe induced by cyclic hypoxia leads to increased APOBEC3B activity

Samuel B Bader, Tiffany S Ma, Charlotte J Simpson, Jiachen Liang, Sakura Eri B Maezono, Monica M Olcina, Francesca M Buffa, Ester M Hammond
PMID: 34197599   DOI: 10.1093/nar/gkab551

Abstract

Tumor heterogeneity includes variable and fluctuating oxygen concentrations, which result in the accumulation of hypoxic regions in most solid tumors. Tumor hypoxia leads to increased therapy resistance and has been linked to genomic instability. Here, we tested the hypothesis that exposure to levels of hypoxia that cause replication stress could increase APOBEC activity and the accumulation of APOBEC-mediated mutations. APOBEC-dependent mutational signatures have been well-characterized, although the physiological conditions which underpin them have not been described. We demonstrate that fluctuating/cyclic hypoxic conditions which lead to replication catastrophe induce the expression and activity of APOBEC3B. In contrast, stable/chronic hypoxic conditions which induce replication stress in the absence of DNA damage are not sufficient to induce APOBEC3B. Most importantly, the number of APOBEC-mediated mutations in patient tumors correlated with a hypoxia signature. Together, our data support the conclusion that hypoxia-induced replication catastrophe drives genomic instability in tumors, specifically through increasing the activity of APOBEC3B.


Fanconi anemia proteins participate in a break-induced-replication-like pathway to counter replication stress

Xinlin Xu, Yixi Xu, Ruiyuan Guo, Ran Xu, Congcong Fu, Mengtan Xing, Hiroyuki Sasanuma, Qing Li, Minoru Takata, Shunichi Takeda, Rong Guo, Dongyi Xu
PMID: 34117478   DOI: 10.1038/s41594-021-00602-9

Abstract

Fanconi anemia (FA) is a devastating hereditary disease characterized by bone marrow failure (BMF) and acute myeloid leukemia (AML). As FA-deficient cells are hypersensitive to DNA interstrand crosslinks (ICLs), ICLs are widely assumed to be the lesions responsible for FA symptoms. Here, we show that FA-mutated cells are hypersensitive to persistent replication stress and that FA proteins play a role in the break-induced-replication (BIR)-like pathway for fork restart. Both the BIR-like pathway and ICL repair share almost identical molecular mechanisms of 53BP1-BRCA1-controlled signaling response, SLX4- and FAN1-mediated fork cleavage and POLD3-dependent DNA synthesis, suggesting that the FA pathway is intrinsically one of the BIR-like pathways. Replication stress not only triggers BMF in FA-deficient mice, but also specifically induces monosomy 7, which is associated with progression to AML in patients with FA, in FA-deficient cells.


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